2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
The compound "2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione" is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class. This class of compounds is known for its potential biological activities and its use in various chemical transformations to create more complex structures. The compound is characterized by the presence of a 4-methylbenzyl group and a p-tolyl group attached to the triazolopyrazine core.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into the synthesis of related compounds. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives is detailed, which involves the cyclization of diethyl 1-hydrazinobenzylphosphonate with 2-[bis(methylthio)methylene]malononitrile, followed by reaction with triethyl orthoformate and various acyl hydrazines . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as the 1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene derivatives, reveals centrosymmetric and S-shaped structures with benzene ring substituents almost perpendicular to the central pyrazine ring . This information suggests that the compound "this compound" may also exhibit a complex three-dimensional structure, which could be important for its biological activity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the [1,2,4]triazine system is highlighted in the synthesis of 6-benzoyl-2H-[1,2,4]triazine-3,5-dione and its transformation into fused [1,2,4]triazine systems . The reactivity of the triazine ring is influenced by the substituents present, which can lead to various transformations, such as the formation of hydrazones or the construction of triazolo[4,3-d][1,2,4]triazine systems. These reactions are guided by theoretical calculations using semiempirical Hamiltonians, which can provide insights into the reactivity of the compound "this compound" .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of "this compound" are not provided, the properties of similar compounds can be inferred. For example, the crystal structure of related compounds can provide information on the molecular packing, which affects the compound's solubility and stability . The presence of different functional groups in the compound can also influence its boiling point, melting point, and solubility in various solvents. The electronic properties, such as the distribution of electron density, can affect the compound's reactivity and interactions with other molecules, which can be studied using spectroscopic methods and theoretical calculations .
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound acts as a potent inhibitor of PARP1 . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage in the cells .
Biochemical Pathways
The inhibition of PARP1 affects the homologous recombination (HR) pathway , a major pathway for the repair of double-strand breaks in DNA. When this pathway is disrupted, cells become more susceptible to DNA damage and genomic instability, which can lead to cell death .
Pharmacokinetics
Its potent inhibitory activities and nanomolar range of antiproliferative effects suggest that it may have favorable adme properties .
Result of Action
The compound’s action results in the accumulation of DNA damage in cells, leading to genomic instability and ultimately cell death . This makes it a promising therapeutic agent for the treatment of HR deficient cancers .
Action Environment
The environment in which the compound acts can influence its efficacy and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity.
Future Directions
properties
IUPAC Name |
7-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-3-7-16(8-4-14)13-24-20(26)23-12-11-22(19(25)18(23)21-24)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDBMOMRHNVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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